molecular formula C18H22N4O4S B2501474 1-methyl-6-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1286710-59-5

1-methyl-6-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2501474
CAS No.: 1286710-59-5
M. Wt: 390.46
InChI Key: PQHSWTOIXUZAQA-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the pyridazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps:

  • Formation of Tetrahydroisoquinoline: : Starting with a suitable precursor, a reductive amination reaction is employed to synthesize the 1,2,3,4-tetrahydroisoquinoline intermediate.

  • Introduction of the Propylsulfonyl Group: : The propylsulfonyl group is introduced through a sulfonation reaction using an appropriate sulfonating agent, such as chlorosulfonic acid.

  • Synthesis of Pyridazine Ring: : The core pyridazine structure is constructed via a series of cyclization reactions, often involving hydrazine derivatives.

  • Final Coupling: : The final step involves coupling the intermediate compounds to yield this compound.

Industrial Production Methods

Industrial production often scales up the synthetic routes with optimization to improve yield, purity, and cost-effectiveness. This involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-methyl-6-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions:

  • Oxidation: : Can be oxidized using agents such as potassium permanganate, resulting in the formation of oxidized derivatives.

  • Reduction: : Reduction reactions, such as those with sodium borohydride, can convert the ketone group to a secondary alcohol.

  • Substitution: : Nucleophilic substitution reactions can occur at positions susceptible to nucleophilic attack, using reagents like alkyl halides.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products Formed

  • Oxidation: : Oxidized pyridazine derivatives.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Substituted pyridazine derivatives.

Scientific Research Applications

Chemistry

Used as a key intermediate in the synthesis of various complex molecules, useful for studying reaction mechanisms and developing new synthetic pathways.

Biology

Investigated for its potential interactions with biological macromolecules, providing insights into enzyme inhibition and protein binding studies.

Medicine

Industry

Can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-methyl-6-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,6-dihydropyridazine-3-carboxamide exerts its effects involves several molecular targets and pathways:

  • Enzyme Inhibition: : Acts as an inhibitor of specific enzymes, blocking their activity and thus influencing biochemical pathways.

  • Protein Binding: : Binds to proteins, potentially altering their function and stability.

  • Signal Transduction: : May affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: : Shares the pyridazine core but lacks the tetrahydroisoquinoline and propylsulfonyl groups.

  • N-Phenyl-1,6-dihydropyridazine-3-carboxamide: : Similar core but with different substituents.

  • 6-Oxo-1,6-dihydropyridazine-3-carboxamide: : Basic pyridazine structure with variations in the functional groups.

Uniqueness

1-methyl-6-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of the tetrahydroisoquinoline and propylsulfonyl groups with the pyridazine core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

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Properties

IUPAC Name

1-methyl-6-oxo-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-3-10-27(25,26)22-9-8-13-4-5-15(11-14(13)12-22)19-18(24)16-6-7-17(23)21(2)20-16/h4-7,11H,3,8-10,12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHSWTOIXUZAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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